molecular formula C12H14N2 B1527343 3-Ethyl-2-methylquinolin-4-amine CAS No. 104338-91-2

3-Ethyl-2-methylquinolin-4-amine

Cat. No. B1527343
CAS RN: 104338-91-2
M. Wt: 186.25 g/mol
InChI Key: HWKKWPIMYWGJBS-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinolin-4-amine is a chemical compound with the molecular formula C12H14N2. It is a type of quinoline, a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives often involves the use of catalytic systems, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methylquinolin-4-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The ethyl and methyl groups are attached to the quinoline core, and the amine group (-NH2) is attached to the 4-position of the quinoline ring.


Chemical Reactions Analysis

Quinolines, including 3-Ethyl-2-methylquinolin-4-amine, can undergo a variety of chemical reactions. They can act as bases, forming salts when reacting with acids . They can also undergo various transformations due to the presence of the double ring structure and a nitrogen atom .


Physical And Chemical Properties Analysis

Amines, such as 3-Ethyl-2-methylquinolin-4-amine, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines depend on the extent of substitution at the nitrogen atom .

Scientific Research Applications

Mass Spectrometry Applications

Quinoline derivatives, including those related to "3-Ethyl-2-methylquinolin-4-amine," have been utilized in mass spectrometry to enhance the detection of N-linked carbohydrates. Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation of N-linked glycans derivatized with various amines, including 3-aminoquinoline, revealing that derivatives influence the fragmentation pattern and ion signal strengths in mass spectrometry analyses (Harvey, 2000).

Pharmaceutical Research

Quinoline derivatives have been investigated for their potential as pharmaceutical agents. Kasai et al. (2012) developed novel melanin-concentrating hormone receptor 1 (hMCHR1) antagonists based on the 3-aminomethylquinoline structure, aiming to reduce associated liabilities with the human ether-a-go-go-related gene (hERG) K(+) channel inhibition (Kasai et al., 2012).

Synthetic Methodologies

The synthesis of quinoline derivatives through eco-friendly and sustainable methods has been a focus of recent research. Siddiqui and Khan (2014) reported an efficient protocol for synthesizing quinolinyl alkenes via Knoevenagel condensation, demonstrating a green approach to quinoline synthesis (Siddiqui & Khan, 2014).

Enzyme Inhibition Studies

Quinazolinone derivatives, which share a structural similarity with quinoline compounds, have been studied for their enzyme inhibition properties. Tokalı et al. (2021) synthesized and evaluated a series of quinazolinone derivatives for their inhibitory activity against various metabolic enzymes, providing insights into the potential therapeutic applications of these compounds (Tokalı et al., 2021).

Material Science Applications

In material science, quinoline derivatives have been explored for their sensing properties. Hazra et al. (2018) synthesized two positional isomers of quinoline-based compounds and compared their fluorescence sensing properties for Al3+ and Zn2+ ions, highlighting the utility of quinoline derivatives in developing sensitive and selective chemical sensors (Hazra et al., 2018).

Safety and Hazards

While specific safety data for 3-Ethyl-2-methylquinolin-4-amine was not found, it’s important to handle all chemical compounds with care. For example, a related compound, Triethylamine, is classified as highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Quinoline derivatives, including 3-Ethyl-2-methylquinolin-4-amine, continue to be an area of active research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthesis methods, investigating new biological activities, and improving the existing synthetic methods .

properties

IUPAC Name

3-ethyl-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-9-8(2)14-11-7-5-4-6-10(11)12(9)13/h4-7H,3H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKKWPIMYWGJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methylquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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